3-methoxy-N'-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N’-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a methoxy group attached to the naphthalene ring and a pyridinylmethylidene group attached to the carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N’-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 3-methoxy-2-naphthaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N’-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group or the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce corresponding hydrazine derivatives.
Scientific Research Applications
3-methoxy-N’-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-methoxy-N’-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell death . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a propenone linkage instead of a carbohydrazide moiety.
Uniqueness
3-methoxy-N’-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide is unique due to its combination of a methoxy-naphthalene structure with a pyridinylmethylidene-carbohydrazide moiety. This unique structure imparts specific electronic and steric properties, making it suitable for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H15N3O2 |
---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
3-methoxy-N-[(E)-pyridin-3-ylmethylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15N3O2/c1-23-17-10-15-7-3-2-6-14(15)9-16(17)18(22)21-20-12-13-5-4-8-19-11-13/h2-12H,1H3,(H,21,22)/b20-12+ |
InChI Key |
PSVSFIOZLOQBKQ-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CN=CC=C3 |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NN=CC3=CN=CC=C3 |
solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.